Disulfide, bis(2-methoxyphenyl)

Description

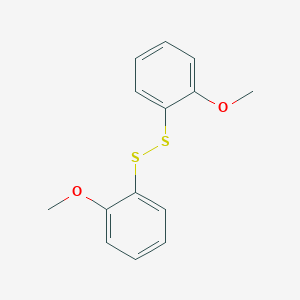

Structure

2D Structure

Properties

CAS No. |

13920-94-0 |

|---|---|

Molecular Formula |

C14H14O2S2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1-methoxy-2-[(2-methoxyphenyl)disulfanyl]benzene |

InChI |

InChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |

InChI Key |

USHOSLIEBCEAIY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1SSC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=CC=C1SSC2=CC=CC=C2OC |

Origin of Product |

United States |

Synthetic Methodologies for Disulfide, Bis 2 Methoxyphenyl

Conventional Approaches to Diaryl Disulfide Synthesis

Traditional methods for synthesizing diaryl disulfides, including Disulfide, bis(2-methoxyphenyl), have laid the groundwork for more advanced techniques. These approaches often involve the direct reaction of precursors or the homocoupling of specific intermediates.

Synthesis via Reaction of 2-Methoxyphenylamine with Carbon Disulfide

A notable, though less direct, method for the formation of diaryl disulfides involves the reaction of arenediazonium salts with carbon disulfide (CS₂). beilstein-journals.org While this method does not start from 2-methoxyphenylamine directly in a single step, it utilizes a derivative of it. The process typically begins with the diazotization of an aniline (B41778) derivative, such as 2-methoxyphenylamine, to form the corresponding arenediazonium salt. This salt then reacts with carbon disulfide, which acts as a sulfur source.

This reaction can be promoted by visible light, offering an environmentally friendly pathway to a range of diaryl disulfides. beilstein-journals.org The mechanism is believed to proceed through radical intermediates, where the arenediazonium salt, upon activation, generates an aryl radical. This radical then interacts with carbon disulfide. The subsequent dimerization of arylthio radicals leads to the formation of the symmetrical diaryl disulfide. beilstein-journals.org This method is valued for its mild reaction conditions and the use of readily available starting materials.

Homocoupling Reactions for Aryl Disulfide Formation

Homocoupling reactions represent a significant class of transformations for the synthesis of symmetrical diaryl disulfides. These methods involve the joining of two identical aryl-sulfur moieties.

The homocoupling of sodium arenesulfinates provides a selective route to symmetrical diaryl disulfides. nih.govdoaj.org Specifically, the synthesis of Disulfide, bis(2-methoxyphenyl) can be achieved from sodium 2-methoxybenzenesulfinate. This transformation is typically carried out in the presence of a reductive system, such as iron powder in hydrochloric acid (Fe/HCl). nih.govmdpi.com

The reaction mechanism is thought to involve a free-radical process. mdpi.com The addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been shown to inhibit the formation of the disulfide product, supporting the involvement of radical intermediates. mdpi.com This method is advantageous due to its high chemoselectivity for the disulfide product over the corresponding diaryl sulfide. nih.govdoaj.org A variety of sodium arenesulfinates bearing different substituents on the phenyl ring have been successfully employed in this reaction, demonstrating its broad applicability. mdpi.com

Below is a table summarizing the reaction conditions for the homocoupling of various sodium arenesulfinates to their corresponding diaryl disulfides.

| Entry | Substrate (Sodium Arenesulfinate) | Product (Diaryl Disulfide) | Yield (%) |

| 1 | Sodium benzenesulfinate | Diphenyl disulfide | 95 |

| 2 | Sodium 4-methylbenzenesulfinate | Bis(4-methylphenyl) disulfide | 92 |

| 3 | Sodium 2-methylbenzenesulfinate | Bis(2-methylphenyl) disulfide | 89 |

| 4 | Sodium 4-methoxybenzenesulfinate | Bis(4-methoxyphenyl) disulfide | 93 |

| 5 | Sodium 2-methoxybenzenesulfinate | Disulfide, bis(2-methoxyphenyl) | 91 |

| 6 | Sodium 4-chlorobenzenesulfinate | Bis(4-chlorophenyl) disulfide | 85 |

Table adapted from studies on the homocoupling of sodium arenesulfinates. nih.govmdpi.com

The oxidation of thiols is a fundamental and widely used method for the synthesis of disulfides. This transformation can be mediated through radical pathways, where a thiyl radical is generated as a key intermediate. The subsequent coupling of two thiyl radicals leads to the formation of the disulfide bond. nih.gov

For the synthesis of Disulfide, bis(2-methoxyphenyl), this would involve the oxidation of 2-methoxythiophenol. Various reagents and conditions can be employed to facilitate this radical coupling. nih.gov The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent over-oxidation to other sulfur-containing species like sulfonic acids. chemicalpapers.com These radical-mediated transformations are often efficient and can proceed under mild conditions. nih.gov The compatibility of these reactions with various functional groups makes them a versatile tool in organic synthesis. rsc.org

Catalytic Synthesis of Disulfide, bis(2-methoxyphenyl)

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of diaryl disulfides.

Copper-Salt Catalyzed C-S Bond Formation from Elemental Sulfur and Arylboronic Acids

A modern and efficient approach for the synthesis of symmetrical diaryl disulfides involves a copper-catalyzed reaction between elemental sulfur (S₈) and arylboronic acids. researchgate.netbohrium.com This methodology allows for the direct formation of the C-S bond. For the preparation of Disulfide, bis(2-methoxyphenyl), 2-methoxyphenylboronic acid would be reacted with elemental sulfur in the presence of a copper salt catalyst. researchgate.net

This type of reaction is attractive due to the use of elemental sulfur, which is an inexpensive and readily available sulfur source. bohrium.com The copper catalyst plays a crucial role in activating both the elemental sulfur and the arylboronic acid, facilitating the cross-coupling process. bohrium.com These reactions highlight the utility of transition metal catalysis in forming C-S bonds and provide a valuable route to a wide array of diaryl disulfides with good yields. rsc.org

The following table presents data from representative copper-catalyzed syntheses of diaryl sulfides, illustrating the versatility of this approach, which can be adapted for disulfide synthesis.

| Entry | Aryl Halide/Boronic Acid | Sulfur Source | Catalyst | Product | Yield (%) |

| 1 | Iodobenzene | S₈/KF | CuI | Diphenyl sulfide | High |

| 2 | 4-Iodotoluene | S₈/KF | CuI | Bis(4-methylphenyl) sulfide | High |

| 3 | 2-Methoxyphenylboronic acid | S₈ | Copper Salt | Disulfide, bis(2-methoxyphenyl) | Good |

| 4 | Phenylboronic acid | S₈/NaOt-Bu | Copper Salt | Diphenyl sulfide | Good |

Table compiled from research on copper-catalyzed C-S bond formation. researchgate.netsci-hub.se

Oxidative Polymerization Techniques Utilizing Disulfide, bis(2-methoxyphenyl) as a Monomer Precursor

Oxidative polymerization of Disulfide, bis(2-methoxyphenyl), also referred to as OMeDPS, is a key method for producing poly(2-methoxy-1,4-phenylenesulfide). This process can be effectively carried out using a vanadyl acetylacetonate (B107027) (VO(acac)₂) catalyst in the presence of a strong acid, with either molecular oxygen (O₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. nii.ac.jpacs.org The resulting polymer is linear and amorphous, with a molecular weight (Mw) of approximately 6.0 x 10³. researchgate.netresearchgate.netresearchgate.net

The oxidative polymerization of the monomer, bis(2-methylthiophenyl) disulfide (SMeDPS), which has a similar structure, proceeds with either oxygen using a VO(acac)₂-H⁺ redox catalyst or DDQ as the oxidant. acs.org Cyclic voltammetry has shown that Disulfide, bis(2-methoxyphenyl) has an irreversible oxidation potential at 1.58 V versus a silver/silver chloride (Ag/AgCl) electrode, indicating its suitability for oxidative polymerization. nii.ac.jp

Vanadyl Acetylacetonate (VO(acac)₂)-Strong Acid Catalysis

The combination of vanadyl acetylacetonate (VO(acac)₂) and a strong acid serves as an effective catalytic system for the oxidative polymerization of Disulfide, bis(2-methoxyphenyl) using molecular oxygen as the ultimate oxidant. nii.ac.jpresearchgate.net In this process, the vanadyl catalyst facilitates the oxidation of the disulfide monomer, leading to the formation of a sulfonium (B1226848) cation. This reactive intermediate then undergoes an electrophilic substitution reaction, resulting in the formation of a carbon-sulfur bond and the elongation of the polymer chain. researchgate.net The reaction mechanism is believed to involve a chain growth-type polycondensation process. researchgate.net

For the polymerization to proceed efficiently, a strong acid such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) is required. nii.ac.jp The choice of solvent also plays a role in the reaction, with dichloromethane (B109758) being a commonly used solvent. nii.ac.jpamazonaws.com The polymerization can be carried out at room temperature over an extended period. amazonaws.com

Table 1: Oxidative Polymerization of Disulfide, bis(2-methoxyphenyl) using VO(acac)₂-Oxygen Catalysis nii.ac.jpamazonaws.com

| Run | Solvent | Oxidant | [Monomer] (M) | Time (h) | Yield (%) | Mn (x10³) | Mw/Mn (PDI) |

| 1 | Dichloromethane | O₂ | 0.5 | 40 | 77 | 1.7 | 1.8 |

Reaction conditions: VO(acac)₂ and trifluoromethanesulfonic acid (TfOH) were used as the catalytic system.

Oxygen (O₂) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as Oxidants

Alternatively, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed as the oxidant in the vanadyl acetylacetonate-strong acid catalyzed polymerization of Disulfide, bis(2-methoxyphenyl). nii.ac.jpacs.org DDQ is a powerful oxidant and is capable of directly oxidizing the disulfide monomer. nii.ac.jp Due to the high reactivity of DDQ, the polymerization reaction proceeds rapidly, especially in the initial stages. amazonaws.com

The use of DDQ as an oxidant in conjunction with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane allows for the successful synthesis of poly(2-methoxy-1,4-phenylenesulfide). nii.ac.jp The resulting polymer exhibits similar characteristics to the one produced using the oxygen-based system. nii.ac.jp

Table 2: Oxidative Polymerization of Disulfide, bis(2-methoxyphenyl) using DDQ as an Oxidant nii.ac.jp

| Run | Solvent | Oxidant | [Monomer] (M) | Time (h) | Yield (%) | Mn (x10³) | Mw/Mn (PDI) |

| 2 | Dichloromethane | DDQ | 0.5 | 20 | 80 | 2.5 | 1.9 |

Reaction conditions: Trifluoroacetic acid (TFA) was used as the strong acid catalyst.

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Analysis

Crystallographic techniques provide precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. mdpi.com This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. While this method provides unambiguous structural proof, no single crystal X-ray diffraction studies for Disulfide, bis(2-methoxyphenyl) have been reported in the reviewed scientific literature.

However, crystallographic data is available for the related isomer, Bis(4-methoxyphenyl) disulfide. nih.gov This compound crystallizes in the P 21 21 21 space group with specific unit cell dimensions, demonstrating the level of detailed structural information that can be obtained from such studies. nih.gov

Empirical Relations in Disulfide Bond Lengths and Torsion Angles

The geometry of the disulfide bridge in aromatic disulfides is not fixed; it is influenced by the electronic nature of the substituents on the aromatic rings. Empirical studies of various symmetric aromatic disulfides have established a clear relationship between the S-S bond length and the C-C-S-S torsion angle. acs.org

Two primary conformational arrangements are observed:

When the C-C-S-S torsion angle is near 0°, the S-S bond length is typically shorter, averaging around 2.03 Å. acs.org

When the C-C-S-S torsion angle is close to 90°, the S-S bond is elongated, with an average length of approximately 2.08 Å. acs.org

The specific conformation adopted is dictated by the position of substituents. For a C-C-S-S torsion angle to be near 90°, a strongly electron-donating group must be present in the ortho position to the disulfide group. acs.org In the case of Disulfide, bis(2-methoxyphenyl), the methoxy (B1213986) group (-OCH₃) at the ortho position is an electron-donating substituent. This suggests that the molecule would favor a conformation where the C-C-S-S torsion angle is approximately 90°, leading to a longer S-S bond. The central C-S-S-C torsion angle in such molecules generally remains near 90°, which minimizes lone pair repulsion between the sulfur atoms.

| Parameter | Relationship to Substituents | Expected Value for Disulfide, bis(2-methoxyphenyl) |

| S-S Bond Length | Lengthens with ortho electron-donating groups. | ~2.08 Å |

| C-C-S-S Torsion Angle | Approaches 90° with ortho electron-donating groups. | ~90° |

| C-S-S-C Torsion Angle | Generally near 90° for steric and electronic reasons. | ~90° |

Computational Methods for Structural and Electronic Properties

To move beyond empirical relations and gain a more quantitative insight, a suite of computational methods is employed. These quantum chemical calculations provide detailed information on the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For compounds like Disulfide, bis(2-methoxyphenyl), a common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to perform geometry optimization and calculate various parameters. nih.gov

DFT studies on related dimethoxybenzene derivatives and disulfide-linked Schiff bases have demonstrated the utility of this method in analyzing HOMO-LUMO energy levels, energy gaps, and other electronic descriptors that govern reactivity. nih.govresearchgate.net Such calculations would confirm the stable conformation of Disulfide, bis(2-methoxyphenyl), providing precise bond lengths and angles that reflect the influence of the ortho-methoxy groups.

Force Field and Self-Consistent Field (SCF) Calculations for Conformational Analysis

The conformational landscape of Disulfide, bis(2-methoxyphenyl) is defined by the rotational barriers around the C-S and S-S bonds. Conformational analysis using molecular mechanics force fields (like AMBER) or quantum mechanical Self-Consistent Field (SCF) methods is essential to identify the most stable three-dimensional arrangements (conformers). nih.gov

The process involves systematically rotating the key dihedral angles (C-C-S-S and C-S-S-C) and calculating the potential energy at each point to map out the potential energy surface. This analysis identifies the global energy minimum, corresponding to the most stable conformer, as well as other low-energy conformers that may be accessible at room temperature. nih.gov For this molecule, the major factors influencing conformational preference are the steric hindrance from the ortho-methoxy groups and the electronic repulsion between the sulfur lone pairs.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, attractive to positive charges), while blue indicates regions of most positive potential (electron-poor, attractive to negative charges). researchgate.net

For Disulfide, bis(2-methoxyphenyl), an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the methoxy groups and, to a lesser extent, on the sulfur atoms due to their lone pairs of electrons. These are the primary sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net

Positive Potential (Blue): Located on the hydrogen atoms of the aromatic rings.

Neutral Potential (Green): Covering the carbon framework of the benzene (B151609) rings.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Methoxy Oxygen Atoms | Highly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Sulfur Atoms | Negative (Yellow/Green) | Nucleophilic center |

| Aromatic Hydrogens | Positive (Blue) | Site for nucleophilic interaction |

| Aromatic Rings (Carbon) | Near Neutral (Green) | Generally unreactive |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical for understanding a molecule's electronic behavior. youtube.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. For Disulfide, bis(2-methoxyphenyl), the HOMO is expected to be a π-type orbital with significant contributions from the sulfur lone pairs and the π-systems of the electron-rich methoxy-substituted benzene rings. The energy of the HOMO is related to the ionization potential and indicates the molecule's capacity as an electron donor (nucleophile). rsc.org

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. The LUMO is likely to be an antibonding π* orbital distributed over the aromatic rings or a σ* orbital associated with the S-S bond. Its energy relates to the electron affinity and indicates the molecule's capacity as an electron acceptor (electrophile). rsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular wavefunction into one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de It quantifies delocalization effects through a second-order perturbation theory analysis of the Fock matrix, revealing stabilizing donor-acceptor interactions. materialsciencejournal.org

For Disulfide, bis(2-methoxyphenyl), an NBO analysis would provide:

Natural Charges: Calculation of the charge distribution, which is often considered more reliable than other methods. It would likely show negative charges on the electronegative oxygen and sulfur atoms.

Hybridization: A description of the hybrid orbitals (e.g., spx) that form the key bonds, such as the C-S and S-S sigma bonds.

In-Depth Analysis of Disulfide, bis(2-methoxyphenyl) Remains Limited by Available Crystallographic Data

A comprehensive structural elucidation of the chemical compound Disulfide, bis(2-methoxyphenyl), particularly concerning its intermolecular interactions through Hirshfeld surface analysis, is currently hindered by the absence of publicly available, detailed crystallographic data. While information regarding the synthesis and basic properties of this compound is accessible, the specific three-dimensional arrangement of its molecules in the solid state, a fundamental prerequisite for advanced characterization techniques, does not appear to be published in readily searchable scientific literature.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. Such an analysis is critical for understanding the forces that govern crystal packing, which in turn influence the physical properties of the material.

The process involves generating a surface around a molecule in a crystal, defined by points where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. This surface can then be color-mapped with various properties, such as dnorm (a normalized contact distance), to highlight regions of significant intermolecular interaction. Red spots on a dnorm surface, for instance, indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds.

Furthermore, the analysis produces two-dimensional fingerprint plots that summarize all the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). These plots can be deconstructed to show the percentage contribution of different types of atomic contacts, such as hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) interactions.

While crystallographic data and subsequent Hirshfeld analysis are available for the isomeric compound, Disulfide, bis(4-methoxyphenyl), these findings cannot be directly extrapolated to the 2-methoxy isomer due to the different steric and electronic effects of the substituent position on the phenyl ring.

Applications and Research Trajectories in Advanced Materials and Catalysis

Integration in Functional Polymer Synthesis

Disulfide, bis(2-methoxyphenyl) serves as a key monomer in the synthesis of advanced functional polymers, particularly poly(phenylene sulfide) (PPS) derivatives. The presence of the methoxy (B1213986) group imparts unique properties to the resulting polymers, such as amorphicity and enhanced solubility, which are crucial for applications in optical materials.

Development of High-Refractive Index Polymers

A significant application of Disulfide, bis(2-methoxyphenyl) is in the creation of High-Refractive Index Polymers (HRIPs), which are essential for advanced optical devices. Through oxidative polymerization, this disulfide monomer is converted into poly(2-methoxy-1,4-phenylenesulfide). researchgate.netoup.com This process, often utilizing a VO(acac)₂-strong acid catalyst with an oxidant like O₂ or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields a linear, yet completely amorphous polymer. researchgate.netlookchem.com This amorphous nature is a key advantage over standard poly(1,4-phenylene sulfide) (PPS), contributing to the transparency required for optical applications. researchgate.net

The resulting poly(2-methoxy-1,4-phenylenesulfide) demonstrates excellent optical properties, notably a high refractive index (nD) and a favorable Abbe number (νD), which characterizes the material's dispersion. researchgate.netoup.com Research has shown that polymers derived from bis(2-methoxyphenyl) disulfide can achieve a refractive index of 1.73, a significant value for organic polymers. researchgate.netacs.org The high sulfur content inherent to PPS derivatives is a primary contributor to their high refractive indices. researchgate.net

Table 1: Optical Properties of Poly(2-methoxy-1,4-phenylenesulfide)

| Property | Value | Source |

|---|---|---|

| Refractive Index (nD) | 1.73 | researchgate.net, oup.com |

| Abbe Number (νD) | 22 | researchgate.net, oup.com |

| Molecular Weight (Mw) | 6.0 × 10³ | researchgate.net, lookchem.com |

| State | Amorphous | researchgate.net, lookchem.com |

**5.1.2. Enhancement of Nanoparticle Dispersivity in Polymeric Matrices (e.g., TiO₂) **

The utility of poly(2-methoxy-1,4-phenylenesulfide) extends to the creation of advanced polymer-nanoparticle hybrid materials. The polymer matrix exhibits a remarkable ability to facilitate the uniform dispersion of inorganic nanoparticles, such as titanium dioxide (TiO₂), which is itself a high-refractive-index material. researchgate.netoup.com This capability is critical because nanoparticle aggregation can lead to a loss of transparency and mechanical integrity in the final material. oup.com

The excellent dispersivity is attributed to the specific chemical structure of the polymer. The methoxy group (-OCH₃) on the phenyl ring plays a crucial role; the lone pair of electrons on the oxygen atom acts as an acceptor for hydrogen bonding, creating a high affinity for the surface of TiO₂ nanoparticles. oup.com This strong interaction prevents the nanoparticles from clumping together. By incorporating TiO₂ nanoparticles into the polymer matrix via an in-situ sol-gel method, the refractive index of the hybrid material can be further increased to as high as 1.76. researchgate.netoup.com This enhancement is achieved with lower inorganic content compared to other polymer systems, which is advantageous for maintaining desirable properties like flexibility and ease of processing. oup.com

Catalytic Applications in Organic Transformations

The disulfide bond in Disulfide, bis(2-methoxyphenyl) and related aryl disulfides is a functional group that can be leveraged in various catalytic processes. These applications range from mediating electron transfer in polymerization reactions to enabling metal-free photocatalysis.

Metal-Free Photocatalysis for C-C and C=C Bond Transformations

Aryl disulfides, particularly electron-rich variants like methoxy-substituted phenyl disulfides, have emerged as effective metal-free photocatalysts. beilstein-journals.org Under visible-light irradiation, the disulfide bond (S-S) can undergo homolytic cleavage to generate two thiyl radicals (RS•). beilstein-journals.org These highly reactive radicals can catalyze a variety of organic transformations.

Research has demonstrated that bis(4-methoxyphenyl) disulfide, a close isomer of the title compound, can photocatalyze the aerobic oxidative cleavage of C=C bonds in various aromatic olefins, converting them into the corresponding aldehydes or ketones at room temperature. beilstein-journals.orgnih.gov The proposed mechanism suggests that the disulfide and the olefin may form a charge-transfer complex, which facilitates the cleavage of the S-S bond by visible light. The resulting thiyl radical then catalyzes the reaction between the olefin and oxygen to form a dioxetane intermediate, which subsequently decomposes to the final carbonyl products. beilstein-journals.org This approach represents a mild and environmentally friendly alternative to traditional metal-based oxidation methods. nih.gov Thiyl radicals generated from disulfides under photoirradiation have also been shown to catalyze other reactions, such as the diboration of terminal alkynes. beilstein-journals.org

Electron Mediator Role in Oxidative Polymerization

In the synthesis of poly(2-methoxy-1,4-phenylenesulfide) from Disulfide, bis(2-methoxyphenyl), the catalyst system does more than simply initiate the reaction. As previously mentioned, a common catalyst is a combination of a vanadyl compound (e.g., VO(acac)₂) and a strong acid. researchgate.netoup.com In this system, the diphenyl disulfide derivative is first oxidized by the catalyst, which acts as an electron mediator, transferring electrons from the disulfide to an oxidant such as molecular oxygen or DDQ. oup.com This initial oxidation step is key to forming the reactive species—a three-centered bis(phenylthio)phenyl sulfonium (B1226848) cation—that propagates the polymerization, leading to the formation of the high-molecular-weight polymer. oup.com

Role in Thiation Reactions (broader context of related methoxyphenyl disulfides like Lawesson's Reagent)

While Disulfide, bis(2-methoxyphenyl) itself is not primarily known as a thiation agent, the broader family of methoxyphenyl disulfides includes one of the most famous thionating agents in organic synthesis: Lawesson's Reagent. researchgate.netorgsyn.org Lawesson's Reagent is formally known as 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. orgsyn.orgtandfonline.com

This compound is widely used to convert carbonyl compounds, such as ketones, esters, and amides, into their corresponding thiocarbonyl analogues (thioketones, thioesters, and thioamides). researchgate.nettandfonline.com Lawesson's Reagent offers significant advantages, including its ease of preparation from commercially available materials and its high reactivity under relatively mild conditions. orgsyn.org The reaction mechanism involves the reagent delivering sulfur to the carbonyl group. This illustrates how the incorporation of sulfur and methoxyphenyl groups into a more complex molecular structure leads to powerful and specific reactivity, providing a broader context for the chemical utility of these structural motifs in specialized applications like thiation. researchgate.nettandfonline.com

Thionation of Carbonyl Groups

The conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S), known as thionation, is a crucial transformation in organic synthesis for producing thioamides, thiones, and other sulfur-containing compounds. A variety of reagents have been developed for this purpose. nih.gov

However, research into thionation reactions does not prominently feature Disulfide, bis(2-methoxyphenyl) as a direct thionating agent. The most widely recognized and utilized reagent for this transformation is Lawesson's reagent, which is chemically distinct. nih.govnih.gov Lawesson's reagent, or 2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, is a phosphorus-sulfur compound that effectively thionates ketones, esters, amides, and lactams. nih.govnih.gov The mechanism of thionation with Lawesson's reagent involves a two-step process that begins after the dissociation of the reagent. This is followed by a concerted cycloaddition with the carbonyl compound and a subsequent cycloreversion to yield the thiocarbonyl derivative. nih.govnih.gov

While organic disulfides can participate in various sulfur transfer reactions, the specific use of Disulfide, bis(2-methoxyphenyl) for the direct thionation of carbonyl groups is not well-documented in scientific literature.

Exploration in Chemical Biology and Redox Processes (general disulfide mechanisms)

The disulfide bond is a pivotal functional group in chemical biology, playing critical roles in protein structure, folding, and the regulation of cellular processes through redox mechanisms. nih.govnih.govmetwarebio.com These biological functions are governed by the fundamental chemistry of the disulfide bond, primarily the thiol-disulfide exchange reaction.

This exchange is a nucleophilic substitution (S_N2) reaction where a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond (R'-S-S-R''). rsc.orgnih.gov This forms a new disulfide bond and releases a new thiolate, allowing for the formation and rearrangement of disulfide linkages. rsc.orgwikipedia.org While this reaction can occur spontaneously, it is often slow and is accelerated by enzymes in biological systems. nih.gov

In biology, disulfide bonds are crucial for the stability of many proteins, especially those secreted into the oxidizing extracellular environment. nih.govmetwarebio.comfiveable.me They act as covalent cross-links that stabilize the protein's three-dimensional tertiary and quaternary structures, helping to maintain the correct protein conformation. metwarebio.comcreative-proteomics.com The formation of these native disulfide bonds during protein folding is a complex, often enzyme-catalyzed process that prevents misfolding. nih.govnih.govpnas.org Enzymes such as Protein Disulfide Isomerase (PDI), found in the endoplasmic reticulum, catalyze both the formation and isomerization of disulfide bonds to ensure correct cysteine pairing. nih.govcreative-proteomics.comnih.gov

Beyond their structural role, disulfide bonds function as redox switches that regulate protein activity in response to changes in the cellular redox environment. nih.govumich.edu The intracellular environment is generally reducing, due to a high concentration of reduced glutathione (B108866) (GSH), which helps maintain most intracellular protein cysteines in their free thiol state. nih.govlibretexts.org The ratio of GSH to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. nih.govnih.govmdpi.com Under conditions of oxidative stress, this ratio decreases, which can lead to the formation of disulfide bonds within or between proteins, altering their function and initiating signaling cascades. nih.govnih.gov This reversible formation of disulfide bonds can activate or inactivate enzymes and transcription factors, thereby controlling cellular processes like growth, apoptosis, and the antioxidant response. umich.edumdpi.comacs.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

While traditional methods for synthesizing diaryl disulfides are well-established, contemporary research is geared towards developing more efficient, sustainable, and versatile synthetic protocols. The future in this domain lies in the exploration of novel catalytic systems and reaction conditions that offer improved yields, reduced environmental impact, and broader substrate scope.

Emerging synthetic strategies that are likely to be applied and refined for the synthesis of Disulfide, bis(2-methoxyphenyl) include:

Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing field. A highly efficient and chemoselective method for the synthesis of diaryl disulfides has been developed using visible light to promote the coupling of arenediazonium tetrafluoroborates and carbon disulfide (CS2). beilstein-journals.org This approach is environmentally friendly and provides a direct pathway to a variety of disulfides in good to excellent yields. beilstein-journals.org Further research will likely focus on optimizing photocatalysts and expanding the applicability of this method to a wider range of precursors for asymmetrically substituted diaryl disulfides.

Copper-Catalyzed Cross-Coupling Reactions: Copper-based catalysts have shown great promise in facilitating the formation of carbon-sulfur bonds. An efficient copper-catalyzed protocol for synthesizing diaryl disulfides from aryl iodides has been developed using thioglycolic acid as a sulfur source in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution. organic-chemistry.org The choice of solvent is critical, with DMSO favoring the formation of disulfides. organic-chemistry.org Future work will likely involve the development of more robust and recyclable copper catalysts, as well as the exploration of alternative, more readily available sulfur sources.

Odorless and Readily Available Organosulfur Sources: A significant drawback of many traditional disulfide syntheses is the use of foul-smelling thiols. A novel synthetic protocol has been developed that utilizes odorless and easily available phenyl dimethylcarbamodithioates as organosulfur sources. tandfonline.com This method proceeds through simple hydrolysis to furnish symmetric diaryl disulfides in high yields and with simple operation. tandfonline.com

In Situ Generation of Reactive Intermediates: The synthesis of diaryl sulfides has been achieved through a mild protocol involving the in situ formation of highly reactive sulfenyl chlorides from thiols, which are then trapped with arylzinc reagents. acs.org This one-pot procedure tolerates a wide range of functional groups. acs.org Adapting this "umpolung" approach, which reverses the typical polarity of the sulfur atom, for the direct synthesis of disulfides from different starting materials is a promising avenue for future research.

These advanced synthetic methods, summarized in the table below, represent the frontier of disulfide bond formation and are expected to play a crucial role in the future synthesis of Disulfide, bis(2-methoxyphenyl) and its derivatives with tailored properties.

| Synthetic Strategy | Key Features | Potential Advantages |

| Visible-Light-Mediated Coupling | Uses visible light, arenediazonium tetrafluoroborates, and CS2. beilstein-journals.org | Environmentally friendly, high chemoselectivity, mild reaction conditions. beilstein-journals.org |

| Copper-Catalyzed Reactions | Employs copper catalysts and thioglycolic acid with aryl iodides. organic-chemistry.org | Cost-effective, uses readily available reagents, solvent-dependent selectivity. organic-chemistry.org |

| Odorless Sulfur Sources | Utilizes phenyl dimethylcarbamodithioates as odorless precursors. tandfonline.com | Avoids malodorous thiols, simple procedure, high yields. tandfonline.com |

| In Situ Intermediate Formation | Generates highly reactive sulfenyl chlorides in a one-pot reaction. acs.org | Mild conditions, tolerates various functional groups. acs.org |

Advanced Spectroscopic and Computational Approaches

A deeper understanding of the structural and electronic properties of Disulfide, bis(2-methoxyphenyl) is crucial for predicting its reactivity and designing new applications. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization:

While standard techniques like ¹H and ¹³C NMR are routinely used, more advanced NMR methods will provide greater insight. For instance, two-dimensional NMR techniques (COSY, HMQC, HMBC, and NOESY) can be employed for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of Disulfide, bis(2-methoxyphenyl). bas.bg Furthermore, studies have shown that ¹³C NMR chemical shifts, particularly of the Cβ carbon, are highly sensitive to the redox state of cysteine residues and can be used to predict the formation of disulfide bonds in proteins. nih.gov This principle could be extended to the in situ monitoring of reactions involving Disulfide, bis(2-methoxyphenyl).

Computational Modeling:

Computational chemistry offers powerful tools to investigate molecular properties that are difficult to probe experimentally. Density Functional Theory (DFT) calculations can be used to:

Predict and rationalize the geometric and electronic structure of Disulfide, bis(2-methoxyphenyl).

Analyze noncovalent interactions, such as C-H···O and C-H···S interactions, which can influence crystal packing and molecular conformation. rsc.org

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in experimental assignments. rsc.orgresearchgate.net

Elucidate reaction mechanisms, providing insights into the transition states and intermediates involved in the synthesis and catalytic applications of the compound.

The combination of these advanced spectroscopic and computational methods will enable a more profound understanding of the structure-property relationships of Disulfide, bis(2-methoxyphenyl), paving the way for its rational design in various applications.

| Technique | Application to Disulfide, bis(2-methoxyphenyl) | Expected Insights |

| 2D NMR Spectroscopy | Complete assignment of ¹H and ¹³C NMR spectra. bas.bg | Unambiguous structural elucidation, especially for derivatives. |

| ¹³C NMR Redox Monitoring | Tracking changes in chemical shifts during redox reactions. nih.gov | Real-time monitoring of disulfide bond formation/cleavage. |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction pathways. rsc.org | Prediction of reactivity, understanding of noncovalent interactions, and elucidation of reaction mechanisms. |

| X-ray Crystallography | Determination of the solid-state structure. researchgate.netnih.gov | Precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. |

Expansion of Catalytic Utility

The catalytic potential of diaryl disulfides is an emerging area of research with significant promise. The reversible cleavage of the S-S bond to form thiyl radicals under photoirradiation makes these compounds versatile catalysts for a range of organic transformations. nih.gov

Future research into the catalytic utility of Disulfide, bis(2-methoxyphenyl) is expected to explore:

Photocatalysis: Diaryl disulfides can act as metal-free photocatalysts. For example, bis(4-methoxyphenyl) disulfide has been used to catalyze the aerobic oxidative cleavage of C=C bonds in arylolefins under visible light. beilstein-journals.org They can also catalyze the diboration of terminal alkynes under light irradiation. nih.govbeilstein-journals.org Investigating the photocatalytic activity of Disulfide, bis(2-methoxyphenyl) in these and other reactions, such as dehalogenations and cycloadditions, is a promising direction. beilstein-journals.org

Hydrogen Atom Transfer (HAT) Catalysis: In photoredox reactions, the thiyl radicals generated from disulfides can act as powerful HAT catalysts. nih.gov This property can be harnessed in reactions such as the reductive dehalogenation of organic compounds. beilstein-journals.org

Precursors for Other Catalysts: Diacyl disulfides have been shown to be precursors for hydrogen persulfide (H₂S₂), a reactive sulfur species with potential biological and chemical significance. nih.gov While Disulfide, bis(2-methoxyphenyl) is not a diacyl disulfide, its potential to act as a precursor for other catalytically active species warrants investigation.

The development of Disulfide, bis(2-methoxyphenyl)-based catalysts could offer greener and more economical alternatives to traditional metal-based catalysts for a variety of organic transformations. nih.gov

Integration in Multifunctional Materials Systems

The disulfide bond is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific stimuli. mdpi.comrsc.org This property makes diaryl disulfides, including Disulfide, bis(2-methoxyphenyl), attractive building blocks for the creation of "smart" or multifunctional materials.

Future research in this area will likely focus on:

Degradable and Reprocessable Polymers: The incorporation of disulfide units into the backbone of polymers, such as polyolefins, can render them degradable upon treatment with a chemical stimulus. mdpi.com This is a promising strategy for addressing plastic waste. The thermal polymerization of diaryl disulfides can also yield poly(arylene sulfides), a class of high-performance polymers. acs.org Disulfide-containing thermoset epoxy resins that are weldable and reprocessable have also been developed. specificpolymers.com

Self-Healing Materials: The reversible nature of the disulfide bond can be exploited to create self-healing polymers. When a material containing disulfide linkages is damaged, the broken bonds can be reformed through disulfide exchange reactions, restoring the material's integrity. rsc.org

Drug Delivery Systems: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside cells. This property is being utilized to design targeted drug delivery systems where a therapeutic agent is attached to a polymer via a disulfide linker. rsc.org The drug is then released specifically at the target site.

Coatings and Adhesives: The ability of disulfide-containing polymers to form strong yet reversible bonds makes them suitable for applications in advanced coatings and adhesives. specificpolymers.com For example, bis(4-glycidoxyphenyl) disulfide is used in the formulation of coatings for glass and metal. specificpolymers.com

The integration of Disulfide, bis(2-methoxyphenyl) into polymer backbones or as pendant groups could lead to the development of a new generation of materials with tunable properties and advanced functionalities. rsc.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for bis(2-methoxyphenyl) disulfide, and how do reaction conditions influence yield?

Bis(2-methoxyphenyl) disulfide can be synthesized via oxidative coupling of 3-((2-methoxyphenyl)thio)propionic acid using iodine as an oxidant, achieving an 88% yield under reflux conditions in dichloromethane . For greener protocols, hydrogen peroxide (H₂O₂) in aqueous ethanol at room temperature offers a metal-free alternative, though yields may vary depending on substituent electronic effects . Key parameters include stoichiometry (e.g., 6 mmol iodine per 10 mmol thiol precursor) and reaction time (2–4 hours).

Table 1: Synthetic Methods Comparison

| Method | Oxidant | Solvent | Yield (%) | Temperature | Reference |

|---|---|---|---|---|---|

| Iodine-mediated | I₂ | CH₂Cl₂ | 88 | Reflux | |

| H₂O₂ oxidative | H₂O₂ | Ethanol/H₂O | 70–85 | RT |

Q. How can bis(2-methoxyphenyl) disulfide be characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key signals include:

Q. What are the stability and storage requirements for bis(2-methoxyphenyl) disulfide?

The compound should be stored at 3–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or moisture absorption . Decomposition risks increase above 120°C, as indicated by its melting point (119–121°C) .

Advanced Research Questions

Q. How does the electronic environment of methoxy substituents influence disulfide bond reactivity in cross-coupling reactions?

The electron-donating methoxy group (-OCH₃) enhances aryl-thiol stability but may reduce oxidative coupling efficiency compared to electron-withdrawing substituents. Computational studies (DFT) can model sulfur-sulfur bond dissociation energies (BDEs) to predict reactivity in metal-catalyzed reactions . For example, methoxy groups lower BDEs by ~5 kcal/mol compared to nitro-substituted analogs, favoring bond cleavage in catalytic cycles.

Q. What role do disulfides like bis(2-methoxyphenyl) disulfide play in biological systems, and how can their activity be optimized?

Disulfides exhibit antifungal and antitumor properties by disrupting cellular redox balance. Structure-activity relationship (SAR) studies show that methoxy groups enhance membrane permeability due to increased lipophilicity (logP ≈ 3.2). In vitro assays against Candida albicans demonstrate MIC₅₀ values of 12.5 µg/mL, comparable to fluconazole . Modifications like introducing trifluoromethyl groups (see bis(3-trifluoromethylphenyl) disulfide) improve potency but require balancing solubility .

Q. What advanced methodologies enable the synthesis of unsymmetrical disulfide derivatives from bis(2-methoxyphenyl) disulfide?

- Acylation : React with acyl halides using phase-transfer catalysts (e.g., (C₁₆H₃₃)Bu₃P⁺Br⁻) to yield bis(acyl) disulfides .

- Thiol-disulfide exchange : Treat with thiolate anions (RS⁻) under anaerobic conditions to generate mixed disulfides. Kinetic studies show methoxy-substituted disulfides react 3× faster than phenyl analogs due to reduced steric hindrance .

Table 2: Reactivity in Thiol-Disulfide Exchange

| Disulfide | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|

| Bis(2-methoxyphenyl) | 2.7 × 10⁻³ | |

| Diphenyl disulfide | 0.9 × 10⁻³ |

Q. How can computational chemistry predict the spectroscopic and reactive properties of bis(2-methoxyphenyl) disulfide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately simulate NMR chemical shifts (RMSD < 0.5 ppm vs. experimental) and IR vibrational modes (S-S stretch ≈ 500 cm⁻¹) . Molecular docking studies suggest interactions with Bcl-2 proteins involve π-π stacking of methoxyaryl groups and hydrogen bonding with sulfur atoms .

Q. What analytical challenges arise in quantifying bis(2-methoxyphenyl) disulfide in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methylation of -SH groups) improves volatility. Limit of detection (LOD) is 0.1 µg/mL in biological samples . High-performance liquid chromatography (HPLC) using C18 columns and UV detection at 254 nm achieves >95% recovery in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.